
Tau Peptide (307-321)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (307-321) is a polypeptide derived from the Tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys, is often used in research to study the properties and functions of Tau protein, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tau Peptide (307-321) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Tau Peptide (307-321) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (307-321) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Tau Peptide (307-321) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis, modification, and characterization techniques.
Biology: Investigates protein-protein interactions, particularly with microtubules and other cellular components.
Medicine: Serves as a model peptide for studying the role of Tau protein in neurodegenerative diseases like Alzheimer’s disease. It is also used in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of research reagents and as a standard for analytical techniques
Mechanism of Action
Tau Peptide (307-321) exerts its effects by interacting with microtubules, stabilizing their structure, and promoting their assembly. The peptide binds to the microtubule surface, enhancing its stability and preventing depolymerization. This interaction is crucial for maintaining the structural integrity of neurons and facilitating intracellular transport. In pathological conditions, abnormal modifications of Tau protein, including hyperphosphorylation, lead to the formation of toxic aggregates that disrupt cellular function and contribute to neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (275-305): Another fragment of the Tau protein used in similar research contexts.
Tau Peptide (441-450): A shorter peptide sequence derived from the Tau protein.
Amyloid Beta Peptide (1-42): A peptide associated with Alzheimer’s disease, often studied alongside Tau peptides
Uniqueness
Tau Peptide (307-321) is unique due to its specific sequence, which is critical for its interaction with microtubules. This sequence is often used to study the pathological mechanisms of Tau protein in neurodegenerative diseases, providing insights into potential therapeutic targets and diagnostic markers .
Properties
Molecular Formula |
C78H133N19O23 |
|---|---|
Molecular Weight |
1705.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C78H133N19O23/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-/m0/s1 |
InChI Key |
ZYGYJMOIIARPAM-SCVSSWGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
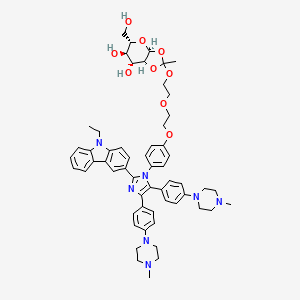
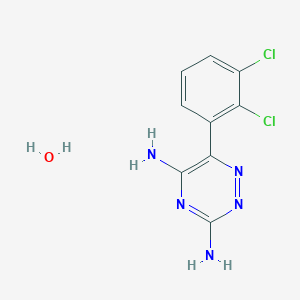
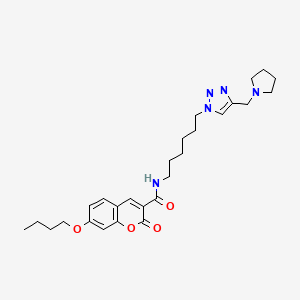
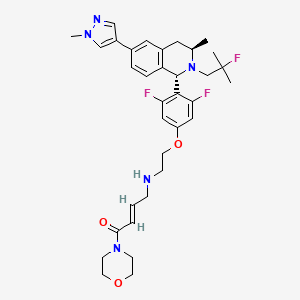
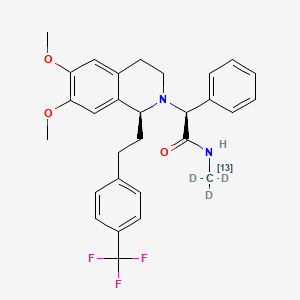

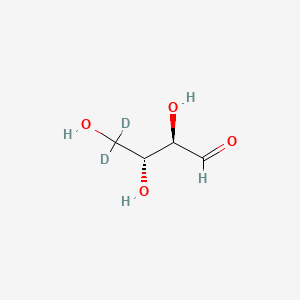

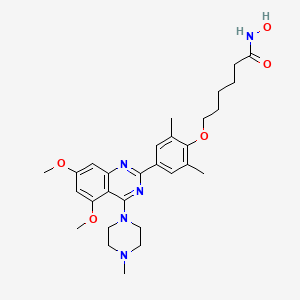
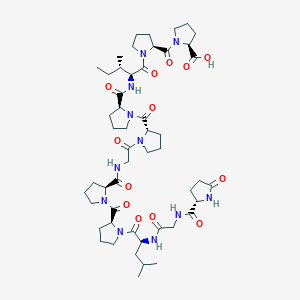
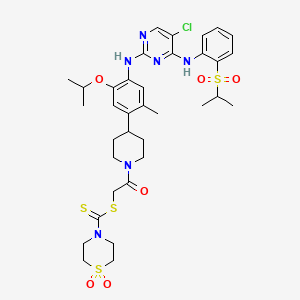
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
